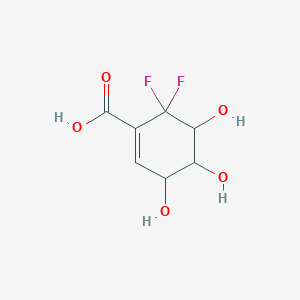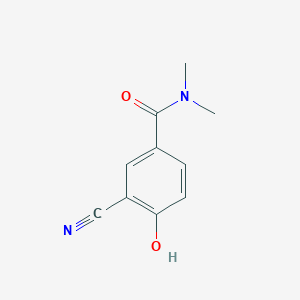
3-Cyano-4-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzamide, characterized by the presence of cyano and hydroxy functional groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzamide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves the use of copper(I) cyanide.
Dimethylation: Finally, the amide nitrogen is dimethylated using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed:
Oxidation: 3-Cyano-4-oxo-N,N-dimethylbenzamide.
Reduction: 3-Amino-4-hydroxy-N,N-dimethylbenzamide.
Substitution: 3-Cyano-4-chloro-N,N-dimethylbenzamide (if hydroxy is substituted with chlorine).
Aplicaciones Científicas De Investigación
3-Cyano-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Cyano-4-hydroxy-N,N-dimethylbenzamide depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Cytotoxicity: It may induce apoptosis in cancer cells by interfering with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
3-Cyano-N,N-dimethylbenzamide: Lacks the hydroxy group, making it less polar and potentially less reactive in certain chemical reactions.
4-Cyano-N-methylbenzamide: Contains a single methyl group on the amide nitrogen, which may affect its binding affinity and reactivity.
3-Hydroxy-N-methylbenzamide: Lacks the cyano group, altering its electronic properties and reactivity.
Uniqueness: 3-Cyano-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of cyano, hydroxy, and dimethylamino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-cyano-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)7-3-4-9(13)8(5-7)6-11/h3-5,13H,1-2H3 |
Clave InChI |
OTQGLXYYRKMNOW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



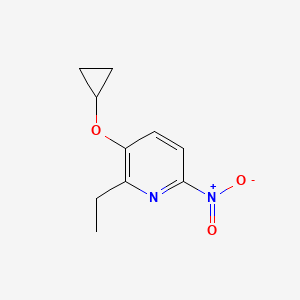

![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
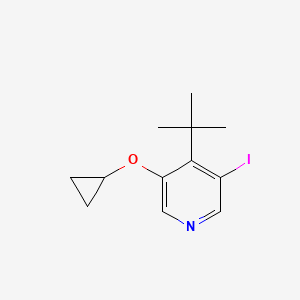
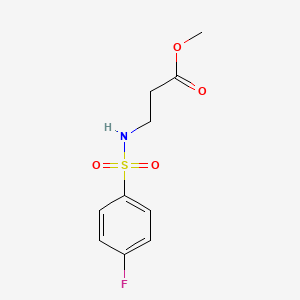
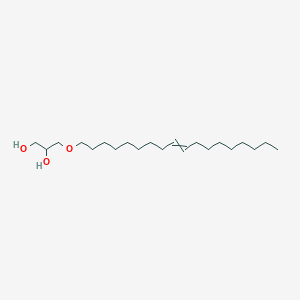
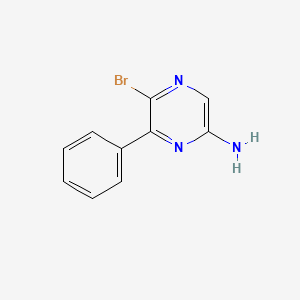
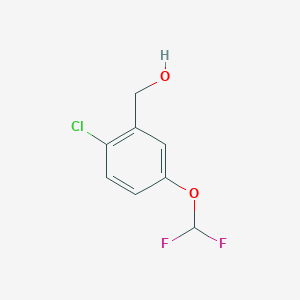
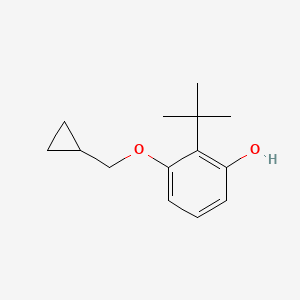

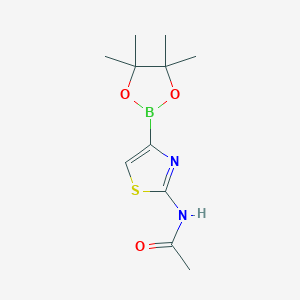
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
